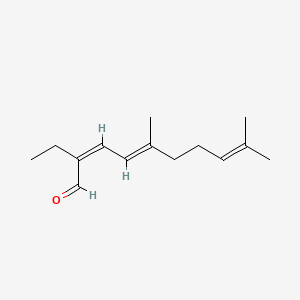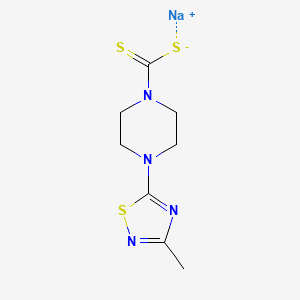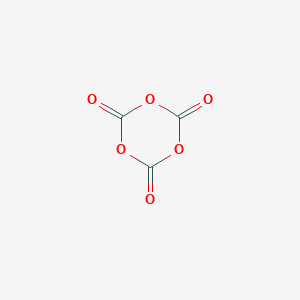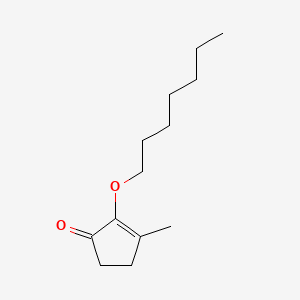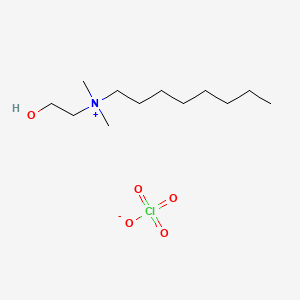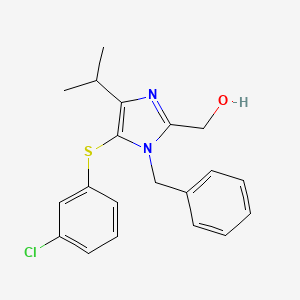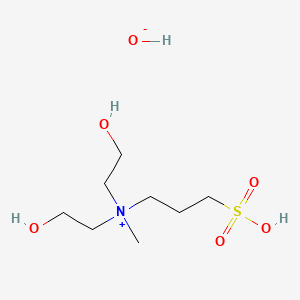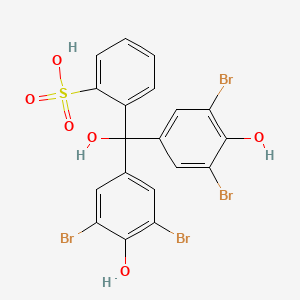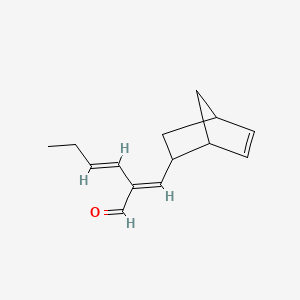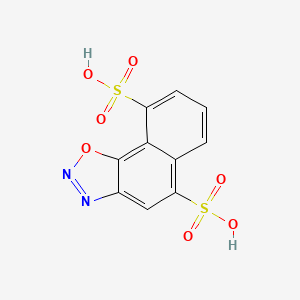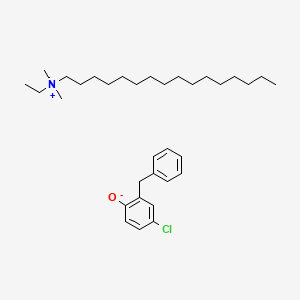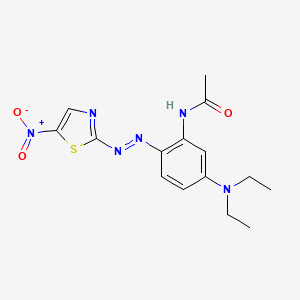
N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide is a synthetic organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) linked to aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as an aromatic compound with electron-donating groups, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the synthesis of azo dyes like this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems for better efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include nitro compounds or quinones.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of colored materials, such as textiles and plastics.
Wirkmechanismus
The mechanism of action of N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors, leading to changes in biological activity. The azo group can undergo reduction in biological systems, releasing aromatic amines that may have specific biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide can be compared with other azo dyes, such as:
Methyl Orange: A commonly used pH indicator with a similar azo structure.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in the staining of lipids.
These compounds share the azo group but differ in their specific substituents and applications, highlighting the uniqueness of this compound in terms of its chemical properties and uses.
For precise and detailed information, consulting specific scientific literature and research articles is recommended.
Eigenschaften
CAS-Nummer |
73264-50-3 |
|---|---|
Molekularformel |
C15H18N6O3S |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
N-[5-(diethylamino)-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C15H18N6O3S/c1-4-20(5-2)11-6-7-12(13(8-11)17-10(3)22)18-19-15-16-9-14(25-15)21(23)24/h6-9H,4-5H2,1-3H3,(H,17,22) |
InChI-Schlüssel |
OYAJYUJMSRXRPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


